[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate is a steroid ester compound. It is structurally characterized by a cyclopenta[a]phenanthrene core with a propanoate ester group attached at the 17th position. This compound is part of a class of molecules known for their biological activity and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate typically involves the esterification of the corresponding steroid alcohol with propanoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing cellular functions. The compound’s effects are mediated through its ability to alter the activity of enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Beclometasone dipropionate: A corticosteroid with anti-inflammatory properties.
Clobetasol propionate: A potent corticosteroid used in dermatology.
Methylprednisolone aceponate: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate is unique due to its specific structural features and biological activity. Its ability to modulate gene expression and influence cellular functions makes it a valuable compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C21H30O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h12,15-19H,3-11H2,1-2H3/t15?,16?,17?,18?,19?,21-/m0/s1 |
InChI Key |
LGRKCTFWUWAKON-FZFNZOESSA-N |
Isomeric SMILES |
CCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origin of Product |
United States |
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